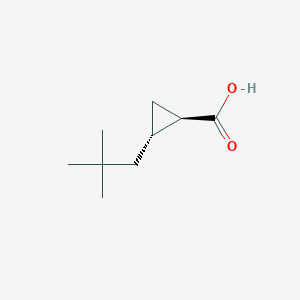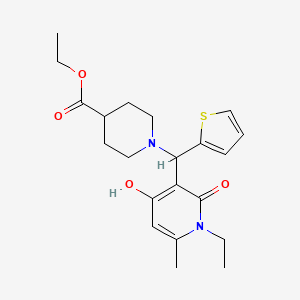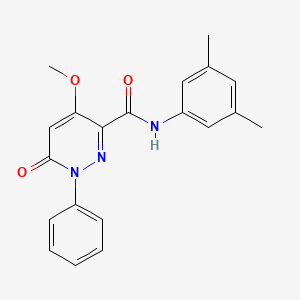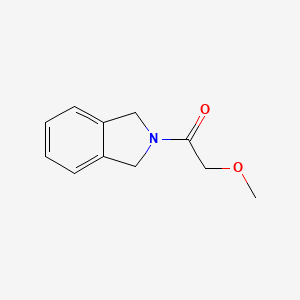
1-(Isoindolin-2-yl)-2-methoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Isoindolin-2-yl)-2-methoxyethanone” is a chemical compound with the molecular formula C10H11NO . It is related to the compound “1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride”, which has a molecular weight of 211.69 .
Synthesis Analysis
The synthesis of isoindolin-2-yl-acetamides, which are structurally similar to the compound , has been achieved through a divergent synthesis process . This process involves reacting various substituted ethanones or terminal alkynes with Ugi-4CR intermediates via an ammonia-Ugi-4CR/Copper(I)-catalyzed annulation sequence reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available literature .Aplicaciones Científicas De Investigación
Stereoselective Synthesis
Practical and highly stereoselective synthesis methods have been developed for isoindolinone derivatives, demonstrating their utility in creating complex molecules. For example, 3-(arylmethylene)isoindolin-1-ones have been synthesized from 2-formylbenzoic acid through a one-pot, three-component reaction, showcasing the versatility of isoindolinone compounds in synthetic chemistry (Reyes-González, Zamudio-Medina, & Ordóñez, 2012).
Reduction and Catalysis
Isoindoline derivatives have been involved in palladium-catalyzed hydride reduction processes, leading to the formation of tetrahydroisoindoles. This research highlights the reactivity of isoindoline compounds under catalytic conditions and their potential in producing reduced isoindoline derivatives with specific properties (Hou et al., 2007).
TNF-α Inhibition
Isoindolinone derivatives have been evaluated for their ability to inhibit TNF-α production, indicating their potential therapeutic applications. Specifically, 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives have been synthesized and tested, identifying compounds with potent inhibitory activity against TNF-α production in cell-based assays (Park et al., 2002).
Chemical Reactivity and Modification
Research has also focused on understanding the chemical reactivity of isoindolin-1-one derivatives, enabling the synthesis of complex molecules. For instance, the formation of 4,5,6,7-tetrahydroisoindoles through palladium-catalyzed reduction and the exploration of their oxidation processes provide insights into the manipulability of isoindoline scaffolds for various applications (Hou et al., 2007).
Mecanismo De Acción
Target of Action
Isoindoline derivatives have been found to interact with the dopamine receptor d2 . This suggests that 1-(Isoindolin-2-yl)-2-methoxyethanone may also interact with similar receptors or proteins.
Mode of Action
Isoindoline derivatives have been shown to interact with the dopamine receptor d2 . This interaction could potentially lead to changes in the receptor’s activity, affecting the transmission of dopamine signals in the brain.
Biochemical Pathways
Given the potential interaction with dopamine receptor d2, it is plausible that the compound could influence dopamine signaling pathways . These pathways play crucial roles in various physiological processes, including motor control, reward, and reinforcement.
Pharmacokinetics
Isoindoline derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters
Result of Action
One isoindoline derivative was evaluated in vivo in a parkinsonism mouse model and was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that this compound may have similar effects.
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline derivatives has been underscored . This suggests that the synthesis and application of this compound may also be influenced by environmental factors.
Safety and Hazards
Direcciones Futuras
The future directions for research on “1-(Isoindolin-2-yl)-2-methoxyethanone” and related compounds could involve further exploration of their synthesis, characterization, and potential applications . For instance, histone deacetylase inhibitors, which are structurally related to “this compound”, are being studied as therapeutic targets for peripheral T-cell lymphoma (PTCL) .
Propiedades
IUPAC Name |
1-(1,3-dihydroisoindol-2-yl)-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-8-11(13)12-6-9-4-2-3-5-10(9)7-12/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLSSIAVMWZICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

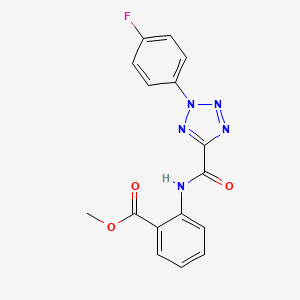
![N-(4-(N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2627660.png)
![1-(4-Methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2627661.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B2627663.png)

![4-[2-(4-Fluorophenyl)acetyl]-5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one](/img/structure/B2627665.png)

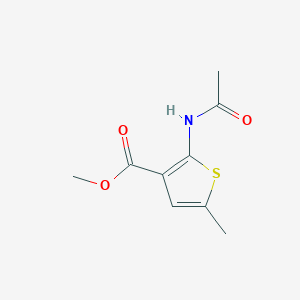
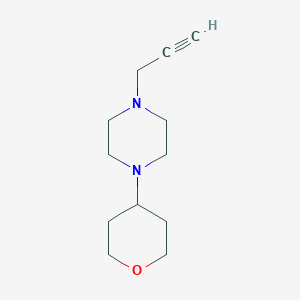
![N-(3-(benzo[d]thiazol-2-yl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2627671.png)

